Cas no 387350-63-2 (2-Methyl-1,6-naphthyridine-3-carboxylic Acid)

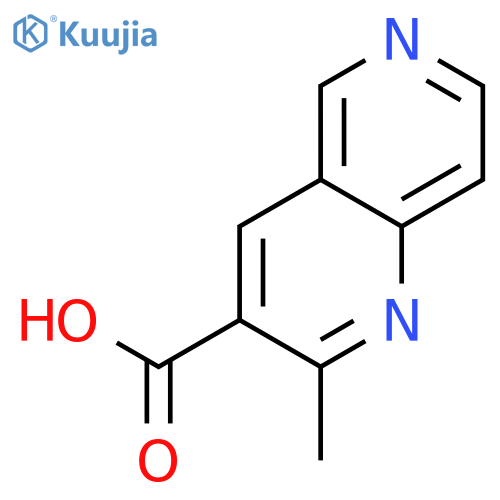

387350-63-2 structure

商品名:2-Methyl-1,6-naphthyridine-3-carboxylic Acid

CAS番号:387350-63-2

MF:C10H8N2O2

メガワット:188.182722091675

MDL:MFCD00202955

CID:303929

PubChem ID:2736907

2-Methyl-1,6-naphthyridine-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1,6-Naphthyridine-3-carboxylicacid, 2-methyl-

- 2-methyl-1,6-Naphthyridine-3-carboxylic acid

- AC1MC6HR

- AC1Q2P9F

- Ambpe3000075

- CTK1C1930

- HMS518M17

- Peakdale1_000281

- PubChem15608

- SureCN841350

- 2-Methyl[1,6]naphthyridine-3-carboxylic acid, AldrichCPR

- PS-5373

- W12259

- DTXSID30371694

- SCHEMBL841350

- 387350-63-2

- QPJMZENOEJWDKD-UHFFFAOYSA-N

- CS-0037474

- AKOS006227990

- FT-0676496

- MFCD00202955

- DA-25963

- 2-Methyl-1,6-naphthyridine-3-carboxylic Acid

-

- MDL: MFCD00202955

- インチ: InChI=1S/C10H8N2O2/c1-6-8(10(13)14)4-7-5-11-3-2-9(7)12-6/h2-5H,1H3,(H,13,14)

- InChIKey: QPJMZENOEJWDKD-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C(C=C1C(=O)O)C=NC=C2

計算された属性

- せいみつぶんしりょう: 188.05864

- どういたいしつりょう: 188.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 63.1A^2

じっけんとくせい

- 密度みつど: 1.359

- ゆうかいてん: 265-272°C

- ふってん: 92-94°C 68mm

- フラッシュポイント: 77.7°C

- 屈折率: 1.673

- PSA: 63.08

2-Methyl-1,6-naphthyridine-3-carboxylic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 36/37/38-25

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

2-Methyl-1,6-naphthyridine-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D771009-250mg |

2-methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 95% | 250mg |

$185 | 2024-06-06 | |

| Chemenu | CM240222-1g |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | M332275-100mg |

2-Methyl-1,6-naphthyridine-3-carboxylic Acid |

387350-63-2 | 100mg |

$ 80.00 | 2022-06-02 | ||

| Chemenu | CM240222-250mg |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 95% | 250mg |

$*** | 2023-05-30 | |

| Alichem | A219008061-25g |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 95% | 25g |

$8281.20 | 2023-09-02 | |

| abcr | AB243738-5 g |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 5g |

€493.10 | 2023-06-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006937-500mg |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 500mg |

1380CNY | 2021-05-07 | ||

| abcr | AB243738-5g |

2-Methyl-1,6-naphthyridine-3-carboxylic acid; . |

387350-63-2 | 5g |

€493.10 | 2025-02-14 | ||

| A2B Chem LLC | AF68891-5g |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 98% | 5g |

$690.00 | 2024-04-20 | |

| A2B Chem LLC | AF68891-100mg |

2-Methyl-1,6-naphthyridine-3-carboxylic acid |

387350-63-2 | 98% | 100mg |

$45.00 | 2024-04-20 |

2-Methyl-1,6-naphthyridine-3-carboxylic Acid 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

387350-63-2 (2-Methyl-1,6-naphthyridine-3-carboxylic Acid) 関連製品

- 104785-55-9(2,4-Dimethylquinoline-3-carboxylic acid)

- 610261-45-5(2,6-Dimethylquinoline-3-carboxylic acid)

- 635-79-0(2-Methylquinoline-3-carboxylic acid)

- 387361-10-6(2,8-Dimethylquinoline-3-carboxylic acid)

- 470702-35-3(2,7-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID)

- 88344-65-4(2-Methylquinoline-3,4-dicarboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:387350-63-2)2-Methyl-1,6-naphthyridine-3-carboxylic Acid

清らかである:99%

はかる:25g

価格 ($):1720.0